

Mass Spectrometry of 5-Bromo-N-methyl-2-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: *5-Bromo-N-methyl-2-nitroaniline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of **5-Bromo-N-methyl-2-nitroaniline**, a compound of interest in various chemical and pharmaceutical research domains. This document outlines potential fragmentation patterns, proposes experimental protocols, and presents a logical workflow for its analysis.

Introduction

5-Bromo-N-methyl-2-nitroaniline (C₇H₇BrN₂O₂) is a substituted nitroaniline with a molecular weight of approximately 231.05 g/mol .[\[1\]](#)[\[2\]](#) Mass spectrometry is a critical analytical technique for the identification and quantification of such compounds.[\[3\]](#) Understanding its behavior under mass spectrometric conditions is essential for accurate analysis in complex matrices. While specific experimental mass spectra for this exact compound are not readily available in public databases, this guide provides predicted data based on the known mass spectrometric behavior of related nitroaniline derivatives.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and potential fragment ions of **5-Bromo-N-methyl-2-nitroaniline** under electron ionization (EI) conditions. These predictions are based on common fragmentation pathways for nitroaromatic compounds and methylated anilines.

Predicted Ion	Formula	m/z (based on 79Br)	m/z (based on 81Br)	Proposed Structure of Fragment
Molecular Ion [M]+•	[C7H7BrN2O2]+•	230	232	Intact molecule with one electron removed
[M-NO2]+	[C7H7BrN]+	184	186	Loss of the nitro group
[M-CH3]+	[C6H4BrN2O2]+	215	217	Loss of a methyl radical from the N-methyl group
[M-Br]+	[C7H7N2O2]+	151	151	Loss of the bromine radical
[M-NO2-HCN]+	[C6H6Br]+	157	159	Subsequent loss of HCN from the [M-NO2]+ ion

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a proposed protocol for the analysis of **5-Bromo-N-methyl-2-nitroaniline** using GC-MS, a common technique for the analysis of semi-volatile organic compounds.[\[7\]](#)

3.1. Sample Preparation

A representative method for extracting the analyte from a solid matrix (e.g., soil, tissue) is as follows:

- Homogenization: Homogenize 10 g of the sample.
- Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog).
- Extraction: Perform ultrasonic extraction with 50 mL of a 1:1 mixture of acetone and dichloromethane.

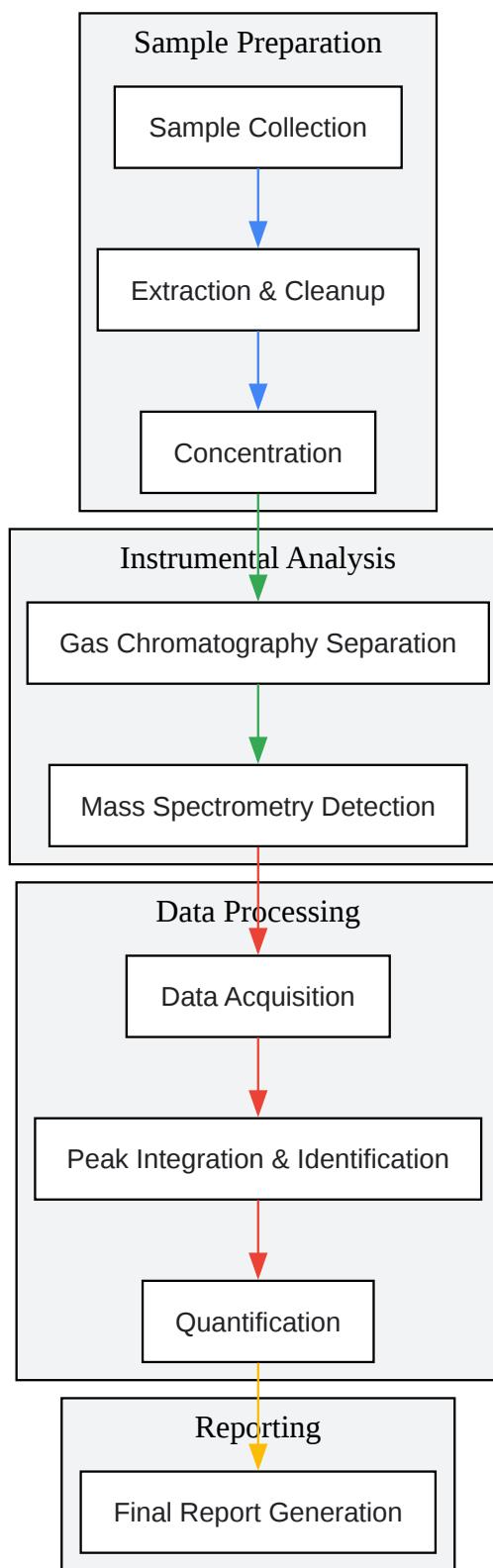
- Drying and Concentration: Decant the solvent, dry it over anhydrous sodium sulfate, and concentrate to 1 mL under a gentle stream of nitrogen.

3.2. GC-MS Parameters

- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Inlet Temperature: 250°C.
- Injection Volume: 1 μ L (splitless mode).
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute.
 - Ramp: 15°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-300.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Logical Workflow for Analysis

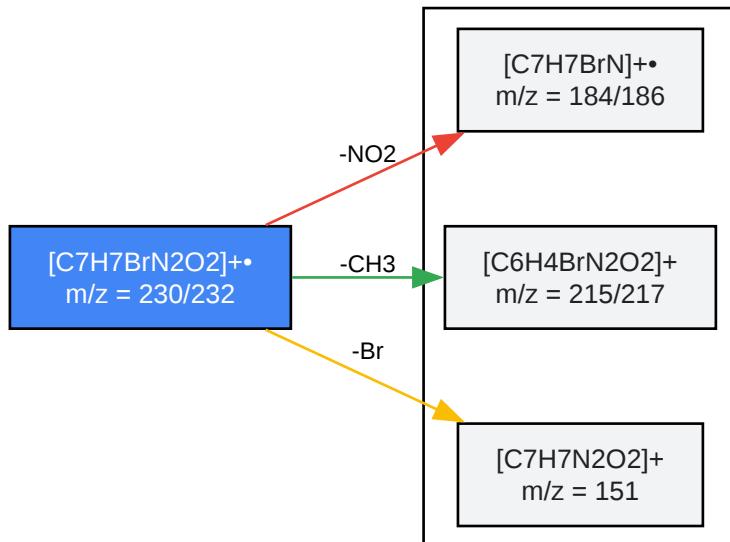
The following diagram illustrates a typical workflow for the identification and quantification of **5-Bromo-N-methyl-2-nitroaniline** in a sample.

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Caption: A logical workflow for the analysis of **5-Bromo-N-methyl-2-nitroaniline**.

Predicted Fragmentation Pathway

The fragmentation of **5-Bromo-N-methyl-2-nitroaniline** in an EI source is expected to follow several key pathways, initiated by the high-energy electrons leading to the formation of a molecular ion.



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Caption: Predicted major fragmentation pathways for **5-Bromo-N-methyl-2-nitroaniline**.

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